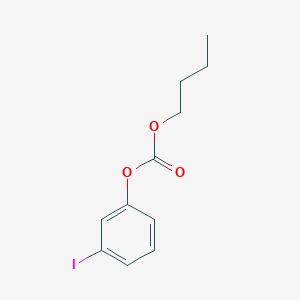
Butyl 3-iodophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-iodophenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and an iodophenyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.
Applications De Recherche Scientifique
Butyl 3-iodophenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Butyl 3-iodophenyl carbonate can be compared with other similar compounds, such as:
Butyl 4-iodophenyl carbonate: Similar structure but with the iodine atom at the para position.
Butyl 3-bromophenyl carbonate: Contains a bromine atom instead of iodine.
Butyl 3-chlorophenyl carbonate: Contains a chlorine atom instead of iodine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and applications. The presence of the iodine atom imparts distinct chemical properties, making it suitable for specialized reactions and applications that other halogenated carbonates may not achieve.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further exploration of its properties and applications can lead to new discoveries and advancements in these areas.
Propriétés
Numéro CAS |
81577-20-0 |
|---|---|
Formule moléculaire |
C11H13IO3 |
Poids moléculaire |
320.12 g/mol |
Nom IUPAC |
butyl (3-iodophenyl) carbonate |
InChI |
InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
DZIPUJQSGOTKHA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC(=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


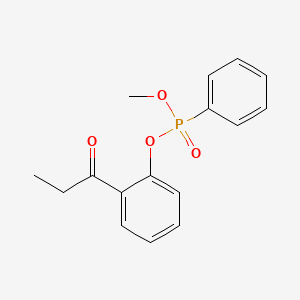
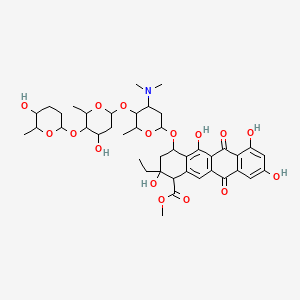
![1,1'-[(3,6-Dimethyl-1,2-phenylene)disulfonyl]dibenzene](/img/structure/B14407503.png)

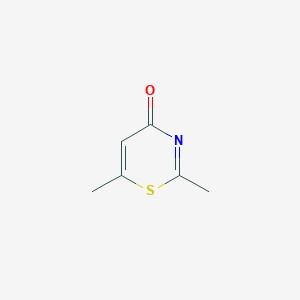
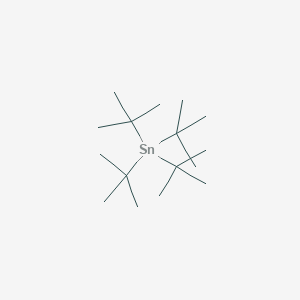

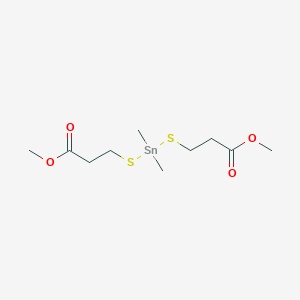
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)
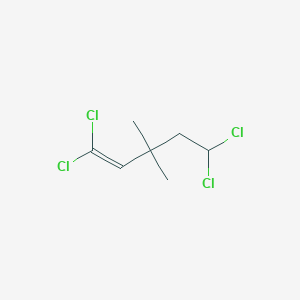
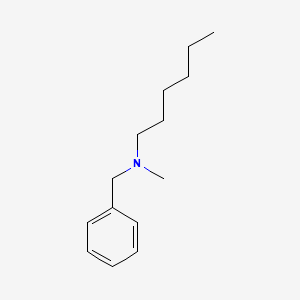
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
